N-(3-chlorophenyl)pyrrolidine-1-carboxamide
Description
N-(3-chlorophenyl)pyrrolidine-1-carboxamide (molecular formula: C₁₁H₁₃ClN₂O) is a pyrrolidine-based carboxamide derivative featuring a 3-chlorophenyl substituent. Its structure includes a five-membered pyrrolidine ring linked to a carboxamide group, which is further substituted with a 3-chlorophenyl moiety (Fig. 1). Key identifiers include:
The compound’s crystal structure reveals an envelope conformation in the pyrrolidine ring, with intermolecular N–H⋯O hydrogen bonding contributing to its solid-state packing .
Properties
IUPAC Name |
N-(3-chlorophenyl)pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O/c12-9-4-3-5-10(8-9)13-11(15)14-6-1-2-7-14/h3-5,8H,1-2,6-7H2,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGFAKZKTOPZPFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)NC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35640-07-4 | |
| Record name | N-(3-CHLOROPHENYL)-1-PYRROLIDINECARBOXAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)pyrrolidine-1-carboxamide typically involves the reaction of 3-chloroaniline with pyrrolidine-1-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of coupling agents such as carbodiimides (e.g., N,N’-dicyclohexylcarbodiimide) to facilitate the formation of the amide bond. The reaction conditions often include solvents like dichloromethane or dimethylformamide and may require heating to achieve optimal yields .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high purity and yield. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the 3-chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(3-chlorophenyl)pyrrolidine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing new drugs with potential therapeutic effects.
Pharmacology: The compound is studied for its potential as an enzyme inhibitor or receptor modulator.
Biology: It is used in biochemical assays to study protein-ligand interactions.
Industry: The compound is used in the synthesis of other complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Positional Isomers: N-(4-Chlorophenyl)pyrrolidine-1-carboxamide
Key Differences :
- Substituent Position : The chlorine atom is at the para position (4-chloro) instead of meta (3-chloro).
Functional Group Variants: N-(3-Nitrophenyl)pyrrolidine-1-carboxamide
Key Differences :
- Substituent Type: A nitro (-NO₂) group replaces the chloro (-Cl) group.
- Electronic and Steric Effects : The nitro group is a stronger electron-withdrawing group, which may reduce electron density on the phenyl ring and alter metabolic stability or target engagement .
- Molecular Weight : Increased to C₁₁H₁₃N₃O₃ (235.24 g/mol) due to the nitro group .
| Property | This compound | N-(3-nitrophenyl)pyrrolidine-1-carboxamide |
|---|---|---|
| Substituent | -Cl | -NO₂ |
| Molecular Weight | 224.69 g/mol | 235.24 g/mol |
| Electronic Effect | Moderate electron-withdrawing | Strong electron-withdrawing |
Pharmacologically Active Analogs: TRPV1 Antagonists
(S)-N-(3-isopropylphenyl)-2-(5-phenylthiazol-2-yl)pyrrolidine-1-carboxamide
- Structural Modifications : Incorporates a thiazole ring and 3-isopropylphenyl group.
- Biological Activity : Acts as a brain-penetrant TRPV1 antagonist, demonstrating efficacy in animal models of bladder hyperactivity .
- Key Contrast : The thiazole and isopropyl groups enhance lipophilicity and target specificity compared to the simpler 3-chlorophenyl analog.
Halogen-Substituted Derivatives: N-(3-chlorophenyl)-N-(2-iodophenyl)pyrrolidine-1-carboxamide
Key Differences :
- Additional Substituent : An iodine atom at the 2-position creates a di-substituted phenyl ring.
Structural and Functional Impact of Modifications
Substituent Position and Electronic Effects
- 3-Chloro vs. 4-Chloro : Positional isomerism influences dipole moments and intermolecular interactions, which can affect solubility and crystallization behavior .
- Nitro vs. Chloro : The nitro group’s stronger electron-withdrawing nature may reduce metabolic oxidation but increase reactivity in electrophilic substitution reactions .
Pharmacological Implications
- TRPV1 Antagonists : Bulky substituents (e.g., thiazole, isopropyl) enhance receptor binding affinity and selectivity, as seen in (S)-N-(3-isopropylphenyl)-2-(5-phenylthiazol-2-yl)pyrrolidine-1-carboxamide .
- Halogen Effects : Chlorine and iodine substituents can modulate lipophilicity (ClogP) and membrane permeability, critical for central nervous system penetration .
Data Tables
Table 1: Structural Comparison of Pyrrolidine Carboxamides
Table 2: Physicochemical Properties
| Compound | ClogP* | Molecular Weight (g/mol) | Hydrogen Bond Acceptors |
|---|---|---|---|
| This compound | 2.1 | 224.69 | 3 |
| N-(4-chlorophenyl)pyrrolidine-1-carboxamide | 2.1 | 224.69 | 3 |
| N-(3-nitrophenyl)pyrrolidine-1-carboxamide | 1.8 | 235.24 | 5 |
*Calculated using ChemDraw.
Biological Activity
N-(3-chlorophenyl)pyrrolidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
This compound features a pyrrolidine ring substituted with a carboxamide group and a 3-chlorophenyl moiety. The molecular formula is , and its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. Preliminary studies suggest that this compound may exhibit antimicrobial , anti-inflammatory , and analgesic properties, making it a candidate for further pharmacological exploration.
Antimicrobial Activity
Research indicates that pyrrolidine derivatives, including this compound, possess notable antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related compounds often range from 3.12 to 12.5 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| This compound | TBD | TBD |
| Control (Isoniazid) | 0.25 | Mycobacterium tuberculosis |
| Control (Ciprofloxacin) | 2 | E. coli, S. aureus |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been explored in various models. Compounds with similar structures have shown the ability to inhibit pro-inflammatory cytokines, suggesting that this compound may also exert anti-inflammatory effects through modulation of immune responses .
Analgesic Activity
Studies evaluating the analgesic properties of pyrrolidine derivatives indicate that this compound could be effective in pain management. Animal models have been used to assess the antinociceptive effects, with promising results indicating a reduction in pain response comparable to standard analgesics .
Case Studies and Research Findings
- Anticonvulsant Activity : A study investigated the anticonvulsant effects of related pyrrolidine compounds in acute epilepsy models. The findings suggested that modifications in the pyrrolidine structure could enhance anticonvulsant efficacy, which may be applicable to this compound .
- In Vitro Studies : Various in vitro assays have shown that this compound interacts with specific targets involved in disease pathways, demonstrating its potential as a therapeutic agent .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(3-chlorophenyl)pyrrolidine-1-carboxamide, and what methodological considerations are critical for reproducibility?
- Answer: A common method involves the NaH-initiated aryne generation strategy, where secondary amides react with in situ-generated arynes. Key parameters include maintaining anhydrous conditions, precise stoichiometry of NaH, and controlled reaction temperatures (typically 0–25°C) to avoid side reactions like over-arylation or decomposition . For coordination chemistry applications, the compound can be synthesized via ligand exchange with metal salts (e.g., ZnCl₂), requiring rigorous purification of intermediates to ensure crystallinity .
Q. How is the crystal structure of this compound determined, and what software tools are essential for refinement?
- Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection involves a Bruker SMART CCD diffractometer, with refinement using SHELXL (e.g., space group determination, hydrogen bonding analysis). The SHELX suite is critical for handling intensity data, resolving disorder, and validating geometric parameters (e.g., bond angles, torsion angles) . For example, a related compound, N-(4-chlorophenyl)pyrrolidine-1-carboxamide, crystallizes in the orthorhombic Pbca space group with intermolecular N–H⋯O hydrogen bonds stabilizing the lattice .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for carboxamide derivatives, such as discrepancies in hydrogen bonding or space group assignments?
- Answer: Contradictions often arise from polymorphic variations or solvent inclusion. To address this:
- Compare thermal displacement parameters (ADPs) to identify disordered solvent molecules.
- Validate hydrogen-bonding networks using Hirshfeld surface analysis (e.g., in CrystalExplorer) to distinguish between static and dynamic disorder.
- Cross-validate space group assignments using PLATON’s ADDSYM tool to detect missed symmetry elements . For example, a study on a zinc coordination complex highlighted the importance of verifying symmetry-equivalent positions to avoid misassignment of the monoclinic vs. orthorhombic systems .
Q. What methodological approaches are recommended for probing the biological activity of this compound, given its structural similarity to pharmacologically active carboxamides?
- Answer:
- Structure-Activity Relationship (SAR) Studies: Introduce substituents at the pyrrolidine nitrogen or chlorophenyl ring to assess electronic/steric effects on target binding. For instance, fluorination at the phenyl ring (as in ’s derivative) could enhance metabolic stability .
- In Vitro Assays: Screen against kinase targets (e.g., ERK inhibitors like Ulixertinib in ) using fluorescence polarization or TR-FRET assays.
- Molecular Docking: Employ AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., ATP-binding pockets), leveraging crystallographic data from related complexes .
Q. How do solvent and counterion choices influence the coordination chemistry of this compound in metal complexes?
- Answer: Polar aprotic solvents (e.g., acetonitrile) favor ligand exchange in Zn(II) complexes, as seen in and , where acetonitrile acts as a co-ligand. Counterions like Cl⁻ or triflate modulate solubility and Lewis acidity:
- Chloride ions promote neutral complex formation (e.g., [ZnCl(L)₂]⁺[ZnCl₃]⁻ in ).
- Triflate ions enhance solubility in organic media but may compete for coordination sites.
- Monitor reaction progress via ¹H NMR to track ligand displacement .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
